(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group, a 3-fluorophenyl substituent at the 3-position, and a hydroxymethyl group at the 4-position of the pyrrolidine ring. Its stereochemistry (3R,4S) is critical for molecular interactions, particularly in pharmaceutical applications where spatial arrangement dictates binding affinity and selectivity.
Properties
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-5-4-6-13(17)7-11/h4-7,12,14,19H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQATTVCUBACQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC(=CC=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Synthesis from Methionine
Overview
A robust synthetic route starts with enantiomerically pure methionine, leveraging its inherent chirality to construct the pyrrolidine scaffold. This method ensures high stereochemical fidelity and avoids racemization.
Key Reaction Steps
- Boc Protection : Methionine is converted to its tert-butyloxycarbonyl (Boc)-protected derivative to shield the amino group during subsequent reactions.
- Reduction and Silylation : The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH$$_4$$), followed by tert-butyldiphenylsilyl (TBDPS) protection to stabilize the hydroxyl group.
- Oxidation and Elimination : Oxidation of the sulfide to sulfoxide with meta-chloroperoxybenzoic acid (m-CPBA) enables thermal syn-elimination, yielding a vinylglycinol intermediate.
- Allylation and Ring-Closing Metathesis : Allylation with sodium hydride and allyl bromide, followed by Grubbs 1st-generation catalyst-mediated metathesis, forms the 3,4-dehydroprolinol scaffold.
- Dihydroxylation and Acetal Protection : Osmium tetroxide-catalyzed dihydroxylation and subsequent acetal protection with 2,2-dimethoxypropane (DMP) yield the iminoribitol derivative.
- Deprotection and Functionalization : Cleavage of the TBDPS group with tetra-n-butylammonium fluoride (TBAF) and mesylation prepares the intermediate for Suzuki-Miyaura coupling with 3-fluorophenyl boronic acid.
Enzymatic Resolution for Stereochemical Control
Biocatalytic Approach
A patent-pending method employs Novozyme® 435 (immobilized Candida antarctica lipase B) to resolve racemic intermediates via enantioselective hydrolysis. This strategy bypasses chromatographic purification, enhancing scalability.
Process Highlights
- Racemic Ester Hydrolysis : The enzyme selectively hydrolyzes the (3R,4S)-ester, leaving the undesired enantiomer unreacted.
- Separation : The unreacted ester is extracted with chloroform, while the carboxylic acid product is isolated via pH-controlled extraction.
- Reduction and Cyclization : Borane-dimethyl sulfide reduces the ester to the alcohol, followed by hydrogenolysis to remove protecting groups.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
The 3-fluorophenyl moiety is introduced via palladium-catalyzed coupling between a pyrrolidine-derived boronic ester and 3-fluoroiodobenzene.
Reaction Conditions
- Catalyst : Pd(OAc)$$_2$$ with tri-tert-butylphosphine tetrafluoroborate.
- Base : Cesium carbonate in tetrahydrofuran (THF).
- Temperature : 80°C for 12 hours.
Outcomes
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Chiral Pool Synthesis | High stereochemical control; avoids racemization | Low overall yield; multi-step complexity | 12–18% | Moderate |
| Enzymatic Resolution | High enantioselectivity; no chromatography | Requires specialized enzymes | 36–45% | High |
| Suzuki-Miyaura Coupling | Modular aryl group introduction | Sensitive to boronic acid quality | 50–68% | High |
Mechanistic Insights and Optimization
Stereochemical Considerations
The (3R,4S) configuration is critical for biological activity. X-ray crystallography confirms that the hydroxymethyl group occupies the ribose-binding pocket of kinase targets, mimicking natural substrates.
Solvent and Temperature Effects
Protecting Group Strategy
- Boc vs. TBDPS : Boc groups are cleaved under acidic conditions (TFA), while TBDPS requires fluoride-based deprotection.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The fluorophenyl group can be reduced under specific conditions.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution of the fluorine atom can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Applications in Drug Development
- Antidepressant Research :
-
Neuroprotective Agents :
- Research indicates that pyrrolidine derivatives may exhibit neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. The hydroxymethyl group is hypothesized to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection .
- Analgesic Properties :
Neuropharmacological Studies
- Mechanism of Action :
- Behavioral Studies :
Biochemical Probes
- Target Identification :
- Structure-Activity Relationship Studies :
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Antidepressant Effects | Evaluate efficacy in animal models | Significant reduction in depressive behaviors observed |
| Neuroprotection Research | Assess protective effects against neurotoxicity | Compound demonstrated reduced neuronal cell death in vitro |
| Pain Management Trials | Investigate analgesic properties | Positive results indicating pain relief comparable to established analgesics |
Mechanism of Action
The mechanism of action of (3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Compound A : (3S,4R)-tert-Butyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
- Key Differences :
- Aromatic substituent : 4-Methoxyphenyl (electron-donating) vs. 3-fluorophenyl (electron-withdrawing).
- Stereochemistry : (3S,4R) vs. (3R,4S).
- Stereochemical inversion may reduce target binding efficiency in chiral environments .
Compound B : (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic Acid
- Key Differences :
- Substituents : 2,4-Difluorophenyl and carboxylic acid vs. 3-fluorophenyl and hydroxymethyl.
- The carboxylic acid group introduces ionization at physiological pH, affecting bioavailability .
Functional Group Modifications on the Pyrrolidine Ring
Compound C : tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
- Key Differences :
- Functional groups : Trifluoromethyl and methyl groups vs. hydroxymethyl and fluorophenyl.
- Implications :
Compound D : (3R,4R)-tert-Butyl 3-Hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Key Differences :
- Stereochemistry : (3R,4R) vs. (3R,4S).
- Substituents : Dual hydroxyl and hydroxymethyl groups vs. fluorophenyl and hydroxymethyl.
Compound F : (3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid
- Key Differences :
- Substituents : 4-Trifluoromethylphenyl and carboxylic acid vs. 3-fluorophenyl and hydroxymethyl.
- Implications :
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(3R,4S)-tert-Butyl 3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H16FNO3
- Molecular Weight : 229.26 g/mol
- CAS Number : 179179-79-4
The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the fluorophenyl group enhances lipophilicity and may influence binding affinity to target proteins.
Potential Targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The structural analogs suggest potential interactions with neurotransmitter receptors, particularly in the central nervous system.
Biological Activity
Research indicates that this compound may possess various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Cytotoxicity : Evaluations using cell lines indicate varying degrees of cytotoxicity, warranting further investigation into its use as an anticancer agent.
- Neuroprotective Effects : Analogous compounds have demonstrated neuroprotective properties, suggesting this compound may also offer similar benefits.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuroprotection | Reduces oxidative stress |
Case Study Examples
-
Antimicrobial Efficacy :
A study assessed the antimicrobial properties of related pyrrolidine compounds against Staphylococcus aureus. The results indicated that compounds with similar structures showed significant inhibition, suggesting potential for this compound in treating infections. -
Cytotoxicity Assessment :
In vitro assays conducted on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent. -
Neuroprotective Studies :
Research on neuroprotection demonstrated that related compounds could mitigate neuronal damage caused by oxidative stress. This suggests that this compound may have therapeutic implications for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
